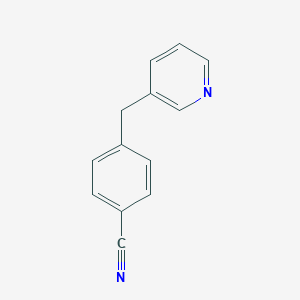

4-(Pyridin-3-ylmethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-12-5-3-11(4-6-12)8-13-2-1-7-15-10-13/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVIJZXPRACHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557752 | |

| Record name | 4-[(Pyridin-3-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-49-1 | |

| Record name | 4-[(Pyridin-3-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Pyridin 3 Ylmethyl Benzonitrile

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a cornerstone in the synthesis of diarylmethane structures like 4-(Pyridin-3-ylmethyl)benzonitrile. rsc.orgnobelprize.org These methods are valued for their efficiency and tolerance of various functional groups under mild conditions. nobelprize.org

Suzuki Cross-Coupling via C-N Bond Cleavage in Benzyltrimethylammonium (B79724) Salts

A novel and efficient approach for the construction of diarylmethanes involves the palladium-catalyzed Suzuki cross-coupling reaction, which proceeds through the activation of a C(sp³)–N bond in benzyltrimethylammonium salts. rsc.orgrsc.org This strategy provides an alternative to the more common use of benzyl (B1604629) halides or sulfonates, which can be less stable. nih.gov Quaternary ammonium (B1175870) salts are attractive electrophiles due to their high reactivity and broad availability. rsc.org

The reaction couples a benzyltrimethylammonium salt with an arylboronic acid. rsc.org For the synthesis of a molecule analogous to 4-(Pyridin-3-ylmethyl)benzonitrile, one could envision coupling a (4-cyanophenyl)boronic acid with a pyridin-3-ylmethyltrimethylammonium salt, or a 4-cyanobenzyltrimethylammonium salt with a pyridine-3-boronic acid. Research has demonstrated the feasibility of this transformation using various substituted benzyltrimethylammonium salts and arylboronic acids. scispace.comresearchgate.net The choice of ligand and solvent is critical; monodentate phosphine (B1218219) ligands like PPh₃ in an ethanol (B145695) solvent have been shown to be effective, minimizing the common side reaction of boronic acid homo-coupling. rsc.orgscispace.com

The proposed mechanism begins with the oxidative addition of the C–N bond to the Pd(0) catalyst. researchgate.net This is followed by transmetalation with the arylboronic acid and subsequent reductive elimination to furnish the final diarylmethane product. researchgate.net

Table 1: Palladium-Catalyzed Suzuki Coupling of Benzyltrimethylammonium Salts with Arylboronic Acids rsc.orgscispace.com

| Benzylammonium Salt Substrate | Arylboronic Acid Partner | Catalyst/Ligand | Solvent | Yield (%) |

| 4-Cyanobenzyltrimethylammonium triflate | Phenylboronic acid | PdCl₂/PPh₃ | Ethanol | 85 |

| 4-Cyanobenzyltrimethylammonium triflate | 4-Methoxyphenylboronic acid | PdCl₂/PPh₃ | Ethanol | 82 |

| Benzyltrimethylammonium bromide | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | Isopropanol | 91 |

| 4-Fluorobenzyltrimethylammonium bromide | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | Isopropanol | 89 |

This table presents data from analogous reactions to illustrate the methodology's scope.

Alternative Suzuki Coupling Approaches Utilizing Boronic Acids and Halogenated Pyridines/Benzenonitriles

The conventional Suzuki-Miyaura reaction remains a widely used and robust method for synthesizing biaryl and heteroaryl compounds. frontierspecialtychemicals.com This approach typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. nobelprize.orgacs.org

To synthesize 4-(Pyridin-3-ylmethyl)benzonitrile, two primary pathways are viable:

Coupling of a (pyridin-3-yl)methylboronic acid derivative with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile).

Coupling of a (4-cyanobenzyl)boronic acid or its equivalent with a 3-halomethylpyridine.

The synthesis of pyridyl derivatives via Suzuki coupling can be challenging due to the electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate with and inhibit the catalyst. acs.orgnih.gov However, significant progress has been made using specialized ligands, such as bulky dialkylphosphinobiaryls, which form highly active and stable palladium catalysts capable of facilitating these difficult couplings. acs.org The use of potassium organotrifluoroborates as coupling partners is another advancement, as these reagents are often more stable than the corresponding boronic acids and less prone to side reactions like protodeboronation. frontierspecialtychemicals.comacs.orgnih.gov

Research has shown successful couplings of various heteroaryltrifluoroborates, including pyridinyl derivatives, with aryl halides. nih.gov For instance, potassium pyridin-3-yltrifluoroborate has been effectively coupled with 4-bromobenzonitrile using a Pd(OAc)₂/SPhos catalyst system. uni-muenchen.de

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Boron Reagents with Aryl Halides nih.govnih.gov

| Boron Reagent | Halide Partner | Catalyst/Ligand | Base | Yield (%) |

| Potassium pyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | 85 |

| 3-Bromo-2-methylbenzonitrile | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | >95 (boronate formation) |

| 2-Amino-4,6-dichloropyrimidine | 3-Cyano-2-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 |

| Thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | 93 |

This table includes data from analogous reactions to demonstrate the versatility of the Suzuki-Miyaura coupling for synthesizing related structures.

Multicomponent Reaction (MCR) Approaches for Complex Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. nih.gov These reactions are highly valued for their atom economy and efficiency in diversity-oriented synthesis. mdpi.com

Ugi-Zhu and Cascade Reactions Incorporating 4-Formylbenzonitrile

While not a direct synthesis of the target compound, a notable MCR strategy uses 4-formylbenzonitrile as a bifunctional starting material to generate complex polyheterocyclic scaffolds that retain the 4-cyanophenyl moiety. nih.govmdpi.com A diversity-oriented synthesis has been developed utilizing an Ugi-Zhu three-component reaction (3CR) followed by a cascade process. researchgate.netsciprofiles.com

In this sequence, 4-formylbenzonitrile first reacts with an amine and an isocyanide in an Ugi-Zhu reaction to form a key 5-aminooxazole intermediate. mdpi.com This intermediate then undergoes a cascade reaction with an anhydride (B1165640) (like maleic anhydride), which involves an aza-Diels–Alder cycloaddition, N-acylation, decarboxylation, and dehydration. mdpi.comresearchgate.net This sequence efficiently constructs a complex pyrrolo[3,4-b]pyridin-5-one core, where the original 4-formylbenzonitrile is now a 4-cyanophenyl group attached to the newly formed heterocyclic system. nih.govgrafiati.com The entire process can be performed stepwise or in a one-pot manner, demonstrating the robustness of the methodology. mdpi.com

Click Chemistry Integrations for Polyheterocyclic Scaffolds

The nitrile group of the 4-cyanophenyl moiety, which remains intact after the Ugi-Zhu/cascade sequence, serves as a versatile handle for further functionalization via "click" chemistry. nih.govmdpi.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. nih.govnih.gov

Following the synthesis of the pyrrolo[3,4-b]pyridin-5-one core, the terminal nitrile can be transformed into other heterocyclic rings. nih.gov Two specific click-type cycloadditions have been demonstrated: nih.govmdpi.com

Tetrazole Formation: Reaction with sodium azide (B81097) (often with a zinc or copper catalyst) converts the nitrile group into a 5-substituted-1H-tetrazole ring. mdpi.com

Triazine Formation: Reaction with dicyandiamide (B1669379) leads to the formation of a 2,4-diamino-1,3,5-triazine ring. mdpi.com

This combined MCR/click chemistry approach allows for the creation of highly complex, polyheterocyclic molecules from simple starting materials, where 4-formylbenzonitrile acts as a pivotal linchpin, ultimately incorporating the 4-cyanophenyl group into the final scaffold. mdpi.comsciprofiles.com

Nucleophilic Substitution and Aromatic Functionalization Routes

Classical synthetic methods, including nucleophilic substitution and aromatic functionalization, provide alternative and direct routes to 4-(Pyridin-3-ylmethyl)benzonitrile and its derivatives.

Nucleophilic substitution is a fundamental strategy for forming the benzylic C-C bond. This can be achieved by reacting a nucleophilic 4-cyanobenzyl species with an electrophilic 3-(halomethyl)pyridine, or vice-versa. For example, reacting 4-(chloromethyl)benzonitrile (B47464) with a pyridinylzinc reagent under palladium catalysis is a potential route. Another approach involves the reaction of 4-chloro-2-cyanobenzene with 2-(aminomethyl)pyridine to form a related scaffold, demonstrating the utility of substitution on the benzonitrile (B105546) ring. The synthesis of the related isomer, 4-(pyridin-4-ylmethyl)benzonitrile, has been accomplished by reacting a zincated picoline (generated using a hindered zinc-amide base) with 4-bromobenzonitrile in a palladium-catalyzed cross-coupling, showcasing a modern variation of this functionalization. uni-muenchen.de

Once 4-(Pyridin-3-ylmethyl)benzonitrile is formed, its structure allows for further functionalization on both aromatic rings and the methylene (B1212753) bridge.

Pyridine Ring Functionalization: The nitrogen atom on the pyridine ring can be alkylated, for example, by treatment with methyl iodide to yield the corresponding pyridinium (B92312) salt.

Methylene Bridge Oxidation: The methylene linker can be oxidized to a ketone using an oxidizing agent like potassium permanganate (B83412) (KMnO₄), yielding 4-(pyridine-3-carbonyl)benzonitrile.

Nitrile Group Reactions: The nitrile group can be hydrolyzed to a carboxylic acid with aqueous sodium hydroxide (B78521) or reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).

These functionalization reactions highlight the versatility of 4-(Pyridin-3-ylmethyl)benzonitrile as a building block for creating a library of more complex molecules.

Strategies Involving 4-(Bromomethyl)benzonitrile as a Key Intermediate

A primary and effective strategy for synthesizing 4-(Pyridin-3-ylmethyl)benzonitrile hinges on the use of 4-(Bromomethyl)benzonitrile as a key electrophilic intermediate. This pathway is a classic example of carbon-carbon bond formation through nucleophilic substitution.

The synthesis begins with the preparation of the intermediate, 4-(Bromomethyl)benzonitrile. A common and efficient method involves the radical bromination of 4-methylbenzonitrile (p-tolunitrile). This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Azobisisobutyronitrile (AIBN). The reaction is generally performed in a non-polar solvent like carbon tetrachloride under reflux conditions for several hours. This selective benzylic bromination yields 4-(Bromomethyl)benzonitrile with high efficiency. rsc.org

Once the electrophilic 4-(Bromomethyl)benzonitrile is prepared, the subsequent step involves a nucleophilic substitution reaction. In this crucial step, a suitable pyridine-based nucleophile attacks the benzylic carbon of 4-(Bromomethyl)benzonitrile, displacing the bromide ion and forming the desired methylene bridge. The nucleophile is typically a metallated derivative of 3-methylpyridine (B133936) (3-picoline), such as 3-picolyl-lithium or a Grignard reagent like 3-picolylmagnesium chloride. These organometallic reagents provide a potent carbon-based nucleophile required for the formation of the C-C bond. The reaction is conducted under anhydrous conditions in an appropriate ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the highly reactive organometallic species. This approach provides a direct and reliable route to 4-(Pyridin-3-ylmethyl)benzonitrile.

Table 1: Synthesis via 4-(Bromomethyl)benzonitrile Intermediate

| Step | Reaction | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Intermediate Formation | Benzylic Bromination | 4-Methylbenzonitrile, N-Bromosuccinimide (NBS), AIBN | Reflux in Carbon Tetrachloride, 8h |

| 2. C-C Bond Formation | Nucleophilic Substitution | 4-(Bromomethyl)benzonitrile, 3-Picolyl-lithium | Anhydrous THF, Low Temperature |

Lithiation Reactions of Pyridine-Substituted Methylamine (B109427) Precursors

An alternative sophisticated approach utilizes directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. In this context, lithiation of a pyridine-substituted methylamine precursor is employed to generate a nucleophilic pyridine species, which can then be coupled with a benzonitrile-containing electrophile.

This methodology begins with a 3-(aminomethyl)pyridine (B1677787) derivative where the amine is protected with a directing metalating group (DMG). A common choice for the DMG is a pivaloyl group, forming N-(pyridin-3-ylmethyl)pivalamide. The presence of the pivaloyl group directs the lithiation to a specific position on the pyridine ring. When this precursor is treated with a strong, hindered lithium base, such as tert-butyllithium (B1211817) (t-BuLi), in an anhydrous solvent like THF at very low temperatures (e.g., -78 °C), deprotonation occurs regioselectively at the 4-position of the pyridine ring. scribd.com This happens because the DMG coordinates the lithium base, directing the deprotonation to the adjacent ortho position.

The resulting dilithium (B8592608) reagent, with negative charges on both the amide nitrogen and the C-4 of the pyridine ring, is a potent nucleophile. scribd.com This in-situ-generated intermediate is then reacted with a suitable electrophile to introduce the 4-cyanobenzyl moiety. A suitable electrophile for this purpose is 4-cyanobenzaldehyde. The lithiated carbon at the 4-position of the pyridine ring attacks the carbonyl carbon of 4-cyanobenzaldehyde. A subsequent workup and reduction of the resulting secondary alcohol (to the methylene group) would yield the final product, 4-(Pyridin-3-ylmethyl)benzonitrile. This multi-step process allows for precise control over the substitution pattern of the pyridine ring.

Table 2: Synthesis via Directed Lithiation

| Step | Reaction Type | Precursor | Key Reagents | Intermediate Formed |

|---|---|---|---|---|

| 1 | Directed Lithiation | N-(pyridin-3-ylmethyl)pivalamide | t-Butyllithium (t-BuLi), THF, -78°C | 4-Lithio-N-lithio-(pyridin-3-ylmethyl)pivalamide |

| 2 | Electrophilic Quench | 4-Lithio-N-lithio-(pyridin-3-ylmethyl)pivalamide | 4-Cyanobenzaldehyde | Hydroxy-substituted precursor |

| 3 | Reduction & Deprotection | Hydroxy-substituted precursor | Standard reducing agents | 4-(Pyridin-3-ylmethyl)benzonitrile |

Green Chemistry Principles in Synthesis Optimization

In line with modern synthetic chemistry, the optimization of routes to 4-(Pyridin-3-ylmethyl)benzonitrile increasingly incorporates the principles of green chemistry. The focus is on developing more environmentally benign, efficient, and cost-effective processes by utilizing advanced catalytic systems and alternative energy sources.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of transition metal catalysts, particularly palladium, offers a versatile and highly efficient pathway for the synthesis of 4-(Pyridin-3-ylmethyl)benzonitrile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings, are powerful methods for forming the crucial C-C bond between the pyridine and benzonitrile moieties.

For instance, a Suzuki coupling approach could involve the reaction of a pyridine-3-boronic acid derivative with 4-bromomethylbenzonitrile. These reactions are known for their high tolerance of functional groups and are typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂). The efficiency of the catalytic cycle is greatly enhanced by the use of specialized phosphine ligands, such as XPhos or SPhos, which stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid derivative.

Alternatively, palladium catalysts can be used to enhance the efficiency of nucleophilic substitution reactions. The presence of a catalyst like palladium acetate can facilitate the displacement of the bromide from 4-(bromomethyl)benzonitrile by a pyridine nucleophile, often allowing for milder reaction conditions and improved yields. More recently, nanocatalysts, such as those based on cobalt, have been explored for related syntheses, offering advantages like high stability, recyclability, and high efficiency. nih.govresearchgate.net

Table 3: Catalytic Systems for Synthesis

| Method | Catalytic System | Ligand (if applicable) | Base (if applicable) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ | SPhos | K₃PO₄ | |

| Direct Alkylation | PdCl₂ | Xantphos | - | |

| Nucleophilic Displacement | Pd(OAc)₂ | - | - | |

| Related Heterocycle Synthesis | Cobalt-based Nanoparticles | 1,3-bis(pyridin-3-ylmethyl)thiourea | - | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

To address the environmental impact of traditional organic synthesis, which often relies on large volumes of volatile and toxic solvents, solvent-free and microwave-assisted methods are being adopted. These green chemistry techniques offer significant advantages, including drastically reduced reaction times, lower energy consumption, and often higher product yields.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This rapid, uniform heating can accelerate reaction rates dramatically compared to conventional heating methods. For the synthesis of 4-(Pyridin-3-ylmethyl)benzonitrile, a nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and a pyridine derivative could potentially be completed in minutes rather than hours. nih.gov Studies on the synthesis of similar heterocyclic compounds, such as triazoles and quinazolinones, have demonstrated that microwave irradiation can reduce reaction times from many hours to as little as 3-15 minutes, with yields often improving significantly. researchgate.netnih.gov

Solvent-free, or solid-state, reactions represent another key green chemistry approach. By eliminating the solvent, this method reduces waste, cost, and the environmental hazards associated with solvent use and disposal. For these reactions, the neat reactants are mixed, sometimes with a solid-supported catalyst, and heated (either conventionally or with microwaves). The synthesis of various tetrasubstituted imidazoles has been successfully demonstrated under solvent-free conditions using a heterogeneous catalyst, resulting in excellent yields and easy product work-up. researchgate.net Adopting a similar solvent-free, microwave-assisted protocol for the synthesis of 4-(Pyridin-3-ylmethyl)benzonitrile would align with the principles of sustainable chemistry by creating a more rapid, efficient, and environmentally friendly process. rsc.org

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigation of C-N Bond Formation and Cleavage Processes

The carbon-nitrogen triple bond of the nitrile group and the C-N bonds within the pyridine (B92270) ring are central to the reactivity of 4-(Pyridin-3-ylmethyl)benzonitrile. While the C≡N bond is generally stable, its cleavage can be induced under specific conditions, often mediated by transition metals.

Mechanistic studies on aryl nitriles have shown that C-CN bond activation can be achieved using transition-metal complexes. researchgate.net For instance, a cationic Rh(III) silyl (B83357) complex has been shown to activate the C-C bond of various aryl cyanides, leading to the formation of a rhodium-aryl bond and a silyl isocyanide complex. acs.org The proposed mechanism involves the initial coordination of the nitrile to the rhodium center (η¹-nitrile species), followed by rearrangement to an η²-iminoacyl intermediate. Subsequent migration of the aryl group from carbon to rhodium results in the cleavage of the original C-CN bond. acs.org While this specific reaction cleaves the C(aryl)-C(nitrile) bond, it provides a framework for understanding how metal catalysts can overcome the thermodynamic stability of the C-CN bond.

The cleavage of the C-CN bond in benzonitriles can also be a key step in certain catalytic cycles. For example, in some cross-coupling reactions, the cyano group can act as a leaving group. researchgate.net Furthermore, radical-mediated intramolecular translocation of cyano groups has been observed, proceeding through the addition of a carbon-centered radical to the nitrile, followed by β-scission of the resulting cyclic iminyl radical. researchgate.net

Conversely, the formation of the C-N bond is fundamental to the synthesis of derivatives from 4-(Pyridin-3-ylmethyl)benzonitrile. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines. researchgate.net While typically used to form C-N bonds on an aromatic ring, the principles of oxidative addition, transmetalation, and reductive elimination that underpin this reaction are relevant to understanding a wide range of palladium-catalyzed transformations. nih.govresearchgate.net

Mechanistic Studies of Nitrile Group Transformations

The nitrile group is a versatile functional group that can undergo a variety of transformations, including cycloadditions and hydrolysis.

The synthesis of tetrazoles from nitriles is a well-established transformation, typically proceeding through a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov The mechanism of this reaction is often catalyzed by a Lewis or Brønsted acid. khanacademy.org The acid activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide anion. The reaction proceeds through a stepwise mechanism involving the formation of a vinyl azide-like intermediate which then cyclizes to form the tetrazole ring. khanacademy.org The formation of the aromatic tetrazole ring provides a thermodynamic driving force for the reaction.

Triazines, specifically 1,3,5-triazines, can be synthesized from nitriles via a trimerization reaction. wikipedia.org This reaction can be catalyzed by acids or other promoters. The mechanism involves the sequential addition of nitrile molecules to a growing chain, ultimately leading to the formation of the stable, aromatic triazine ring.

| Reaction | Reactant(s) | Catalyst/Conditions | Product | Mechanistic Notes |

| Tetrazole Synthesis | 4-(Pyridin-3-ylmethyl)benzonitrile, Sodium Azide | Lewis or Brønsted Acid (e.g., NH₄Cl) | 5-(4-(Pyridin-3-ylmethyl)phenyl)-1H-tetrazole | [3+2] cycloaddition. The acid activates the nitrile, which is then attacked by the azide anion. khanacademy.org |

| Triazine Synthesis | 4-(Pyridin-3-ylmethyl)benzonitrile | Acid or other promoter | 2,4,6-Tris(4-(pyridin-3-ylmethyl)phenyl)-1,3,5-triazine | Trimerization of the nitrile. wikipedia.org |

The nitrile group of 4-(Pyridin-3-ylmethyl)benzonitrile can be hydrolyzed to the corresponding amide, 4-(pyridin-3-ylmethyl)benzamide, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The mechanism of acid-catalyzed nitrile hydrolysis begins with the protonation of the nitrile nitrogen. This increases the electrophilicity of the nitrile carbon, which is then attacked by a water molecule. libretexts.org A series of proton transfers results in the formation of an imidic acid, a tautomer of the amide. chemistrysteps.com The imidic acid then tautomerizes to the more stable amide. chemistrysteps.com This reaction is generally not reversible because the amine that would be formed in the reverse reaction is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Catalyzed Hydrolysis:

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid. chemistrysteps.com Deprotonation of the imidic acid by a base, followed by another proton transfer, yields the amide. chemistrysteps.com This process can be carried out using catalytic amounts of a base like sodium hydroxide. nih.gov

| Hydrolysis Type | Key Steps | Intermediate(s) |

| Acid-Catalyzed | 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Tautomerization. libretexts.orgchemistrysteps.comyoutube.comyoutube.com | Protonated nitrile, Imidic acid |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide. 2. Protonation by water. 3. Deprotonation by base. 4. Proton transfer. chemistrysteps.comyoutube.com | Imidic acid |

Intramolecular Cyclization and Rearrangement Pathways

The structure of 4-(Pyridin-3-ylmethyl)benzonitrile allows for the possibility of intramolecular cyclization and rearrangement reactions, although specific examples for this exact molecule are not extensively documented. However, analogous reactions in similar systems provide insight into potential pathways.

Rearrangement reactions often involve the migration of a substituent from one atom to another within the same molecule. wikipedia.orgbyjus.com For a molecule like 4-(Pyridin-3-ylmethyl)benzonitrile, rearrangements could potentially be induced under thermal or catalytic conditions, possibly involving the pyridinylmethyl group.

Intramolecular cyclization could occur if a reactive site is generated on either the pyridine or benzene (B151609) ring, which could then be attacked by another part of the molecule. For example, if the methylene (B1212753) bridge were to be deprotonated, the resulting carbanion could potentially attack the pyridine ring, although this would disrupt the aromaticity of the pyridine. More plausible are palladium-catalyzed intramolecular C-H arylation reactions, which have been demonstrated for pyridine derivatives and could lead to the formation of fused heterocyclic systems.

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalysts and reagents is paramount in controlling the reaction pathways of 4-(Pyridin-3-ylmethyl)benzonitrile. Different catalysts can selectively activate different parts of the molecule, leading to a diverse range of products.

Lewis Acids: Lewis acids, such as trimethylsilyl (B98337) triflate, can activate the nitrile group for nucleophilic attack. nih.govbeilstein-journals.org This is a key principle in reactions like the Pinner reaction, which converts nitriles to esters in the presence of an alcohol. nih.govbeilstein-journals.org DFT studies have shown that Lewis acid catalysts lower the activation energy for cycloaddition reactions involving nitriles. rsc.org

Transition Metals: Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be used to functionalize the aryl rings. researchgate.netnih.govresearchgate.net The specific ligands used with the palladium catalyst can have a significant impact on the reaction's efficiency and selectivity. nih.gov Cobalt nanoparticles have been shown to be effective for the selective hydrogenation of benzonitrile (B105546) to benzylamine, with the selectivity being dependent on the phase of the cobalt nanoparticles. acs.org Rhodium complexes can catalyze the cleavage of the C-CN bond. acs.org

Bases: Strong bases like sodium hydroxide can catalyze the hydrolysis of the nitrile to an amide. nih.gov The concentration and strength of the base can influence the reaction rate and selectivity.

The strategic use of these and other catalysts allows for the directed synthesis of a wide array of derivatives from 4-(Pyridin-3-ylmethyl)benzonitrile, highlighting the importance of catalyst-controlled selectivity in modern organic synthesis. acs.orgrsc.org

Design and Synthesis of 4 Pyridin 3 Ylmethyl Benzonitrile Derivatives

Structural Modification Strategies on the Pyridine (B92270) Ring

The pyridine ring of 4-(pyridin-3-ylmethyl)benzonitrile is a prime site for structural alterations aimed at fine-tuning the electronic and steric properties of the molecule. These changes can significantly influence the compound's biological activity and pharmacokinetic profile.

Substitution Patterns and Electronic Effects

The introduction of various substituents onto the pyridine ring can dramatically alter the electronic landscape of the entire molecule. For instance, alkylation at the pyridine nitrogen, such as the introduction of a methyl group, can enhance the electron-donating properties of the ring. Conversely, the placement of electron-withdrawing groups can have the opposite effect. princeton.edu

In structure-activity relationship (SAR) studies of various compound series, the position and nature of substituents on the pyridine ring have been shown to be critical. For example, in a series of aminopyrazole derivatives, moving a methyl group from the 4'-position to the 2'-position of a pyridine ring led to a significant change in inhibitory potency against different enzyme isoforms. nih.gov Similarly, the introduction of a fluoro group at different positions on a pyridine ring resulted in varied biological activities. nih.gov These findings underscore the importance of systematically exploring substitution patterns to optimize the desired biological effect.

Heteroaromatic Ring Replacements (e.g., Thienyl, Furyl)

Replacing the pyridine ring with other heteroaromatic systems, such as thiophene (B33073), furan, or even other nitrogen-containing heterocycles like pyrimidine, is a common strategy in medicinal chemistry to explore new chemical space and improve biological activity. acs.orgmdpi.comnih.gov This approach, often referred to as scaffold hopping, can lead to compounds with improved properties. researchgate.net

For instance, in the development of USP1/UAF1 deubiquitinase inhibitors, replacing a thiophene moiety with a phenyl ring resulted in a modest improvement in potency. acs.org Further exploration showed that incorporating a 3-pyridine or 4-pyridine group led to even more potent compounds. acs.orgacs.org In another study, the replacement of a phenyl ring with various heteroaromatic cores, including furan, was found to yield compounds with good potency. acs.org These examples highlight the potential of heteroaromatic ring replacement to identify novel and more effective derivatives.

Derivatization at the Benzonitrile (B105546) Moiety

The benzonitrile portion of 4-(pyridin-3-ylmethyl)benzonitrile offers another avenue for structural modification, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships.

Alterations of the Nitrile Group to Other Functionalities (e.g., Amides, Carboxylic Acids)

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amides and carboxylic acids. chemistrysteps.comlibretexts.org Hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding carboxylic acid, 4-(pyridin-3-ylmethyl)benzoic acid. google.com This transformation is often a key step in preparing derivatives with different biological activities, as carboxylic acids can participate in different types of interactions with biological targets compared to nitriles.

The conversion of nitriles to amides can be achieved through partial hydrolysis, although this can sometimes be challenging as the reaction can proceed to the carboxylic acid. chemistrysteps.comlibretexts.org Milder reaction conditions or specific reagents can be employed to favor the formation of the amide intermediate. chemistrysteps.com The resulting amides can then be further modified, for example, by N-alkylation or N-arylation, to generate a library of derivatives for biological screening.

Table 1: Conversion of the Nitrile Group to Other Functionalities

| Starting Material | Reagent/Condition | Product | Yield |

| 4-(Pyridin-3-ylmethyl)benzonitrile | aq. NaOH, 80°C | 4-(Pyridin-3-ylmethyl)benzoic acid | 93% |

| Nitrile | H₂O, Acid or Base | Carboxylic Acid | - libretexts.org |

| Nitrile | H₂O, Acid or Base (milder conditions) | Amide | - chemistrysteps.comlibretexts.org |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Substitutions on the Phenyl Ring for Structure-Activity Relationship Studies

Introducing substituents onto the phenyl ring of the benzonitrile moiety is a classic strategy for conducting structure-activity relationship (SAR) studies. By systematically varying the position, size, and electronic nature of the substituents, researchers can probe the steric and electronic requirements of the binding site of a biological target. nih.gov

For example, in a study of JNK3 inhibitors, fluoro substitutions on the phenyl ring had a significant impact on both potency and selectivity. nih.gov Mono-fluoro substitution at the ortho, meta, and para positions resulted in a decrease in JNK3 inhibition activity, but in some cases, improved isoform selectivity. nih.gov Similarly, in the development of aromatase inhibitors, substitutions with chloro, fluoro, or cyano groups at the 4'-position of a phenyl ring were investigated, with the nitrile-substituted compound showing high inhibitory activity. cardiff.ac.uk These examples demonstrate that even subtle changes to the substitution pattern on the phenyl ring can lead to significant differences in biological activity.

Linker Modifications and Extension Strategies

One common modification is the oxidation of the methylene (B1212753) bridge to a ketone, forming 4-(pyridine-3-carbonyl)benzonitrile. This change introduces a rigid, planar carbonyl group, which can alter the compound's binding mode and introduce new hydrogen bonding opportunities.

Linker extension strategies involve inserting additional atoms or functional groups between the two aromatic rings. This can be used to optimize the distance and relative orientation of the two rings for optimal interaction with a biological target. For example, in the design of inhibitors, linkers can be modified to include groups that can form additional interactions with the target protein.

Another approach is the catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring, which converts the aromatic heterocycle into a more flexible, saturated ring system. This can lead to compounds with different conformational preferences and potentially improved pharmacokinetic properties. mdpi.com

Table 2: Linker and Ring Modifications

| Starting Material | Reagent/Condition | Product | Yield |

| 4-(Pyridin-3-ylmethyl)benzonitrile | KMnO₄ | 4-(Pyridine-3-carbonyl)benzonitrile | 68% |

| 4-(Pyridin-3-ylmethyl)benzonitrile | Pd/C, H₂ | 4-(Piperidin-3-ylmethyl)benzonitrile | 88% |

This table is for illustrative purposes and specific reaction conditions and yields may vary.

Incorporation into Polycyclic and Fused-Ring Systems

Building upon the 4-(pyridin-3-ylmethyl)benzonitrile framework to create more rigid and complex polycyclic and fused-ring systems is a key strategy for developing compounds with novel properties. These larger architectures can position the core pharmacophores in specific three-dimensional orientations, enhancing target engagement.

One common approach is the formation of additional heterocyclic rings. For instance, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were synthesized as xanthine (B1682287) oxidase inhibitors. nih.gov This synthesis involves the creation of a 1,2,3-triazole ring that links the pyridinyl and benzonitrile moieties, forming a three-ring polycyclic system. nih.gov

Another powerful method involves intramolecular cyclization to create fused systems. The synthesis of ( Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyridin-3-ylmethyl)phosphonates demonstrates this principle effectively. Here, 2-hydrazinylpyridines react with chloroethynylphosphonates in a catalyst-free 5-exo-dig cyclization to form the fused Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]pyridine ring system. beilstein-journals.org This reaction is highly selective and proceeds in nearly quantitative yield. This strategy has also been extended to synthesize related fused systems like Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-a]quinolines and Current time information in Bangalore, IN.mdpi.comtriazolo[3,4-a]isoquinolines. beilstein-journals.org Similarly, thiazolo[3,2-b] Current time information in Bangalore, IN.mdpi.comtriazole derivatives bearing a pyridinyl moiety have been synthesized via Hantzsch condensation of a 5-pyridin-yl-1,2,4-triazole-3-thiol with α-halocarbonyl compounds, followed by acid-catalyzed cyclization. researchgate.net These examples underscore the utility of cyclization reactions in converting simple pyridine precursors into complex, fused heterocyclic systems.

| Fused System | Synthetic Strategy | Key Reactants | Significance | Reference |

| Current time information in Bangalore, IN.mdpi.comTriazolo[4,3-a]pyridine | 5-exo-dig Cyclization | 2-Hydrazinylpyridines and Chloroethynylphosphonates | Catalyst-free, highly selective formation of a fused N-heterocyclic system. | beilstein-journals.org |

| 5-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile | Triazole Formation | Pyridinyl-containing compound and 3-azidobenzonitrile | Creates a polycyclic system with potent xanthine oxidase inhibitory activity. | nih.gov |

| Thiazolo[3,2-b] Current time information in Bangalore, IN.mdpi.comtriazole | Hantzsch Condensation & Cyclization | 5-Pyridin-yl-1,2,4-triazole-3-thiol and α-halocarbonyls | Construction of a fused thiazolo-triazole system with potential anti-inflammatory activity. | researchgate.net |

| 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile | Nucleophilic Substitution | 4-Methylpyridine and 4-Fluorobenzonitrile | Synthesis of a larger, non-fused polycyclic aromatic structure. | mdpi.com |

Computational and Theoretical Chemistry of 4 Pyridin 3 Ylmethyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. For 4-(Pyridin-3-ylmethyl)benzonitrile, DFT calculations are instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). huji.ac.illibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. libretexts.orgnih.gov A smaller energy gap generally implies higher chemical reactivity and lower stability. nih.gov

While specific DFT calculations for 4-(Pyridin-3-ylmethyl)benzonitrile are not extensively published, studies on analogous pyridine (B92270) and benzonitrile (B105546) derivatives provide a strong basis for understanding its electronic profile. For instance, DFT calculations on various pyridine derivatives demonstrate how substituents alter the HOMO and LUMO energy levels. researchgate.net In 4-(Pyridin-3-ylmethyl)benzonitrile, the electron-withdrawing nitrile group on the benzene (B151609) ring is expected to lower the energy of the LUMO, making the benzonitrile part of the molecule a good electron acceptor. The pyridine ring, a π-deficient heterocycle, also influences the electronic distribution. The HOMO is likely to be distributed across the π-systems of both aromatic rings, while the LUMO may be more localized on the benzonitrile moiety.

The HOMO-LUMO energy gap can be calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). For similar aromatic compounds, these calculated energy gaps are crucial for predicting their behavior in various applications, such as in organic light-emitting diodes (OLEDs) or as reactants in chemical synthesis. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Related Aromatic Compounds This table presents illustrative data from related molecules to demonstrate typical values obtained through DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| Pyridine | -6.76 | -0.49 | 6.27 | researchgate.net |

| Benzene | -6.79 | -0.66 | 6.13 | researchgate.net |

| Pyridine-3-carbonitrile (B1148548) derivative | -7.21 | -2.71 | 4.50 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.net MEP maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding and predicting intermolecular interactions, such as drug-receptor binding. researchgate.net In an MEP map, regions of negative potential (typically colored red or orange) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For 4-(Pyridin-3-ylmethyl)benzonitrile, an MEP map would highlight specific regions of interest. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group are expected to be sites of high electron density, appearing as red or yellow regions. These areas represent the most likely sites for hydrogen bonding interactions. mdpi.com Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential, appearing as blue regions.

Analysis of MEP maps for similar structures, like pyridine-3-carbonitrile derivatives, confirms that the most negative potential is localized around the cyano group and the pyridine nitrogen, indicating these as primary sites for electrophilic interaction. researchgate.net This charge distribution is fundamental to the molecule's ability to engage in specific non-covalent interactions, which dictates its biological activity and material properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and dynamic behavior of molecules, offering a dynamic picture that complements the static information from methods like DFT.

The structure of 4-(Pyridin-3-ylmethyl)benzonitrile possesses conformational flexibility, primarily due to the rotation around the single bonds of the methylene (B1212753) bridge connecting the pyridine and benzonitrile rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (rotamers) and the energy barriers between them.

The structure of 4-(Pyridin-3-ylmethyl)benzonitrile is well-suited for various types of non-covalent intermolecular interactions, which are critical for its function in biological and material contexts.

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets like enzymes. mdpi.com

π-π Stacking: The presence of two aromatic rings (pyridine and benzonitrile) allows for π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, are significant in stabilizing protein-ligand complexes and in the formation of ordered molecular assemblies in materials. mdpi.com

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are computational techniques that play a vital role in modern drug discovery. mdpi.comnih.gov These methods use the structural information of a target protein and a library of small molecules to predict binding affinity and identify potential drug candidates computationally, thus accelerating the research process.

4-(Pyridin-3-ylmethyl)benzonitrile serves as an excellent scaffold or building block for virtual ligand design. Its structure contains key features—a hydrogen bond acceptor (pyridine), a dipolar group (nitrile), and two aromatic rings for stacking interactions—that are often found in pharmacologically active molecules. It has been identified as a key intermediate in the synthesis of bioactive molecules. scbt.com

In a typical virtual screening workflow, a library of compounds containing the 4-(Pyridin-3-ylmethyl)benzonitrile core could be computationally "docked" into the active site of a target protein, such as acetylcholinesterase, for which pyridine derivatives have shown inhibitory activity. The docking programs would predict the binding pose and score the interactions. The top-scoring compounds would then be prioritized for synthesis and experimental testing. This approach has been successfully used to design novel inhibitors for various targets, including kinases and other enzymes. mdpi.comnih.gov The adaptability of the 4-(Pyridin-3-ylmethyl)benzonitrile scaffold allows for systematic chemical modifications to optimize binding affinity and selectivity for a given biological target.

Structure-Based Drug Design and Pharmacophore Modeling

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design and optimize ligands. nih.gov This process is iterative, often starting with the crystal structure of the target protein, preferably in a complex with a ligand, to understand the key binding interactions. nih.gov For 4-(Pyridin-3-ylmethyl)benzonitrile, SBDD would involve docking the compound into the active site of a relevant target protein. The pyridine ring can act as a hydrogen bond acceptor, while the benzene ring can participate in π-π stacking interactions with aromatic residues in the binding pocket. The nitrile group, with its electrophilic character, may interact with nucleophilic residues.

Pharmacophore modeling is a crucial component of SBDD that identifies the essential spatial arrangement of chemical features a molecule must possess to interact with a specific target. dovepress.comnih.gov These models can be generated from a known ligand-protein complex or from a set of active molecules. dovepress.comfrontiersin.org A pharmacophore model for a target interacting with 4-(Pyridin-3-ylmethyl)benzonitrile would likely include features such as a hydrogen bond acceptor (from the pyridine nitrogen), an aromatic ring feature, and potentially a hydrophobic feature. nih.gov This model then serves as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, potentially identifying novel and diverse chemical scaffolds with the desired biological activity. frontiersin.orgjddtonline.info

Table 1: Potential Pharmacophoric Features of 4-(Pyridin-3-ylmethyl)benzonitrile and Their Interactions

| Pharmacophoric Feature | Corresponding Moiety in Compound | Potential Interaction with Target Protein |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Tyr). |

| Aromatic Ring | Benzene Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic Ring | Pyridine Ring | Participates in π-π stacking or cation-π interactions. |

| Hydrophobic Feature | Methylene Bridge & Benzene Ring | Interacts with hydrophobic pockets in the binding site. |

| Nitrile Group | Benzonitrile | Can act as a hydrogen bond acceptor or engage in dipole-dipole interactions. |

Ligand-Based Virtual Screening and Scaffold-Hopping Approaches

In the absence of a known 3D structure for a target protein, ligand-based drug design methods become paramount. Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new ones from large databases. jddtonline.infonih.gov This approach is founded on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.gov Starting with 4-(Pyridin-3-ylmethyl)benzonitrile as a template, one could search for molecules with high structural similarity.

Scaffold-hopping is a more advanced ligand-based strategy that aims to identify compounds with different core structures (scaffolds) but similar 3D arrangements of functional groups, thus retaining the biological activity of the original compound. researchgate.netresearchgate.net This is particularly useful for discovering novel intellectual property and improving properties like metabolic stability or solubility. rsc.org For instance, the phenyl ring in 4-(Pyridin-3-ylmethyl)benzonitrile could be replaced with other aromatic or heteroaromatic systems. A common strategy to enhance metabolic stability is to replace a phenyl group with a more electron-deficient ring like pyridine or pyrimidine, which can reduce susceptibility to cytochrome P450-mediated oxidation. rsc.orgnih.gov

Table 2: Illustrative Scaffold-Hopping Strategies for 4-(Pyridin-3-ylmethyl)benzonitrile

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Advantage |

| Benzonitrile | Pyridylnitrile | Isosteric replacement, modulation of electronic properties. | Improved metabolic stability, altered target interaction profile. nih.gov |

| Pyridine | Pyrimidine | Introduction of an additional nitrogen atom. | Enhanced metabolic stability, potential for new hydrogen bonding. nih.gov |

| Pyridine | Thiazole | Change in ring size and heteroatom composition. | Exploration of different chemical space, novel binding interactions. |

| Methylene Linker | Carbonyl or Ether Linker | Alteration of linker flexibility and polarity. | Modified conformational freedom and solubility. |

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Table 3: Key Quantum Chemical Descriptors and Their Predicted Relevance for 4-(Pyridin-3-ylmethyl)benzonitrile

| Quantum Chemical Descriptor | Predicted Information for 4-(Pyridin-3-ylmethyl)benzonitrile |

| Atomic Charges (e.g., Mulliken, NBO) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers, such as the pyridine nitrogen and the nitrile carbon. |

| HOMO/LUMO Energies | Predicts the molecule's electron-donating and electron-accepting capabilities, indicating potential sites for oxidation and reduction. |

| Electrophilicity Index (ω) | Quantifies the overall electrophilic nature of the molecule, useful for predicting its reactivity in addition reactions. nih.gov |

| Fukui Functions | Pinpoints the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. |

| Bond Dissociation Energies | Predicts the likelihood of specific bonds breaking, which is relevant for understanding metabolic pathways. |

Supramolecular Chemistry and Non Covalent Interactions

Halogen Bonding Interactions with Pyridine (B92270)/Nitrile Accepting Sites

The nitrogen atom of the pyridine ring and the nitrile group in 4-(Pyridin-3-ylmethyl)benzonitrile can act as halogen bond acceptors. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The strength of this interaction is influenced by the polarizability of the halogen atom, with iodine forming the strongest bonds. richmond.edu

In the context of pyridine derivatives, the nitrogen atom is a well-established halogen bond acceptor. nih.govoup.com Studies on similar systems have shown that interactions with diiodotetrafluorobenzene can lead to the formation of co-crystals. nih.govoup.com The geometry of these interactions is typically linear, with the C–I···N angle approaching 180°. oup.com Computational studies on related systems have predicted interaction energies for halogen bonds to be in the range of -14 to -18 kJ/mol. richmond.edu

While specific studies on the halogen bonding of 4-(Pyridin-3-ylmethyl)benzonitrile with halogen donors were not found in the provided search results, the presence of both a pyridine nitrogen and a nitrile group suggests its potential to form such interactions, which are crucial in the design of new materials and crystal engineering. nih.govoup.com Research on other pyridine-containing molecules demonstrates that these interactions can be strong enough to direct the formation of one-, two-, or even three-dimensional supramolecular networks. nih.govoup.com

Table 1: General Characteristics of Halogen Bonding Interactions

| Feature | Description |

| Donor | Halogen atom (e.g., I, Br, Cl) |

| Acceptor | Lewis basic site (e.g., pyridine N, nitrile N) |

| Interaction Nature | Electrostatic (σ-hole) and dispersion |

| Typical Bond Angle (C-X···N) | Highly directional, often approaching 180° |

| Interaction Strength | Increases with halogen polarizability (I > Br > Cl) |

This table provides generalized information based on the principles of halogen bonding as described in the search results.

Hydrogen Bonding Network Formation in Crystalline Architectures

Hydrogen bonds are pivotal in defining the crystalline architectures of nitrogen-containing organic molecules. uzh.chresearchgate.net For 4-(Pyridin-3-ylmethyl)benzonitrile, the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, while the aromatic C-H groups can act as donors.

In the solid state, molecules often arrange to maximize these interactions, leading to the formation of intricate networks. For instance, in related pyridine-containing amide structures, intermolecular N-H···O hydrogen bonds create ladder-like chains. uzh.ch The formation of these hydrogen bonds can significantly influence the orientation of the molecular components. uzh.ch While 4-(Pyridin-3-ylmethyl)benzonitrile lacks strong hydrogen bond donors like N-H or O-H, weaker C-H···N and C-H···π interactions are expected to play a significant role in its crystal packing. researchgate.net These interactions, although weaker, are numerous and collectively contribute to the stability of the three-dimensional supramolecular structure. researchgate.net

π-π Stacking and Aromatic Interactions in Solid-State Assemblies

The aromatic pyridine and benzene (B151609) rings in 4-(Pyridin-3-ylmethyl)benzonitrile are prone to π-π stacking interactions, which are a major driving force in the self-assembly of aromatic molecules in the solid state. rsc.orgnih.gov These interactions can occur in various geometries, including face-to-face and edge-to-face (T-shaped) arrangements. beilstein-journals.org

The π-π stacking interactions contribute significantly to the stabilization of the crystal lattice. In many aromatic compounds, these interactions lead to the formation of one-dimensional columns or other organized assemblies. nih.gov The presence of both a pyridine and a benzene ring allows for potentially complex stacking arrangements, including slipped-stacking. The interplay between π-π stacking and other non-covalent forces like hydrogen bonding dictates the final crystal structure. beilstein-journals.org The suppression or modification of these interactions through chemical functionalization can be a strategy to tune the solid-state properties of organic materials. rsc.org

Self-Assembly Processes and Directed Aggregation Phenomena

The culmination of halogen bonding, hydrogen bonding, and π-π stacking interactions results in the self-assembly of 4-(Pyridin-3-ylmethyl)benzonitrile molecules into ordered supramolecular structures. This process is a hallmark of coordination-driven self-assembly, where the inherent "information" coded into the molecular structure directs the formation of larger, well-defined ensembles. nih.gov

The directionality of halogen and hydrogen bonds, combined with the less-directional but significant π-π stacking, provides a powerful toolkit for crystal engineering. By understanding and controlling these non-covalent interactions, it is possible to guide the aggregation of molecules into specific architectures with desired properties. nih.govoup.com For instance, the formation of one-dimensional chains through halogen bonding or two-dimensional sheets through a combination of hydrogen bonding and π-π stacking can be envisioned. A study on a related triazole-containing benzonitrile (B105546) ligand demonstrated that the interplay of weak interactions could be tuned to control the assembly and crystal shape of its metal complexes. researchgate.net

Ligand Design and Metal Coordination Chemistry

4-(Pyridin-3-ylmethyl)benzonitrile as a Monodentate Ligand

As a ligand, 4-(Pyridin-3-ylmethyl)benzonitrile possesses two primary nitrogen donor atoms: the nitrogen of the pyridine (B92270) ring and the nitrogen of the nitrile group. This allows it to potentially act as a monodentate ligand, coordinating to a metal center through one of these sites, or as a bridging ligand, linking two metal centers.

The pyridine group is a well-established monodentate ligand in coordination chemistry, readily coordinating to a wide range of transition metals through its nitrogen atom to form stable complexes with various geometries, including octahedral, square planar, and tetrahedral structures. jscimedcentral.com The nitrogen atom in the pyridine ring has an available lone pair of electrons in an sp² hybrid orbital that is not involved in the aromatic system, making it an effective Lewis base. jscimedcentral.com

The nitrile group of the benzonitrile (B105546) moiety also has a lone pair of electrons on the nitrogen atom, which can participate in coordination to a metal center. For instance, benzonitrile has been shown to act as a ligand in copper(I) complexes, where it coordinates to the metal ion. acs.org However, the coordination of the nitrile group is generally considered to be weaker than that of the pyridine nitrogen. In studies of related ligands containing both pyrazolyl and benzonitrile groups, the benzonitrile groups were often found to be uncoordinated, with the metal ion preferentially binding to the nitrogen atoms of the pyrazolyl rings. australiaawardsindonesia.org This suggests that in 4-(Pyridin-3-ylmethyl)benzonitrile, coordination is more likely to occur through the pyridine nitrogen. The molecule can also serve as a building block for more complex structures, with its reactivity allowing for functionalization at either the pyridine or nitrile ends.

Chelation Strategies with Modified Derivatives

To enhance the binding affinity and create more stable metal complexes, 4-(Pyridin-3-ylmethyl)benzonitrile can be chemically modified to incorporate additional donor atoms, transforming it from a simple monodentate or bridging ligand into a multidentate chelating agent.

A common strategy for creating multidentate ligands is the introduction of other heterocyclic rings with donor atoms, such as pyrazole (B372694). The combination of pyridine and pyrazole moieties creates a versatile chelating unit. For example, a new tridentate ligand, 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (PPMB), has been synthesized. jddtonline.infosemanticscholar.org In this design, the benzonitrile group is attached to a pyrazolyl-pyridine framework, creating a ligand capable of forming stable complexes. jddtonline.infosemanticscholar.org Theoretical studies using Density Functional Theory (DFT) on PPMB have been conducted to investigate its molecular structure, including bond lengths and angles, as well as its electronic properties like the HOMO-LUMO energy gap, which are crucial for understanding its reactivity and potential as a kinase inhibitor. jddtonline.infosemanticscholar.org

Another example involves the synthesis of copper(II) complexes with ligands such as 3-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile. dntb.gov.uaresearchgate.net Here, a triazole ring is introduced alongside the pyridine, creating a bidentate chelating system where the ligand coordinates to the copper center through both the pyridyl and a triazolyl nitrogen atom. dntb.gov.uaresearchgate.net

The scaffold of 4-(Pyridin-3-ylmethyl)benzonitrile can be systematically modified to create multidentate ligands with a high affinity for specific metal ions. By incorporating additional functional groups, ligands can be designed to satisfy the preferred coordination geometry of a particular metal. An example of such a modification is seen in the synthesis of 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. iucr.orgnih.gov This molecule, derived from a similar structural backbone, has multiple nitrogen donor atoms within the pyridine and tetrazole rings, making it an effective multidentate ligand for the construction of novel metal-organic frameworks (MOFs). iucr.orgnih.gov The crystal structure of this compound has been determined, providing precise data on its geometry. iucr.orgnih.gov

The synthesis of 2,6-bis(pyrazolyl)pyridines provides another illustration of designing multidentate ligands based on a central pyridine ring, creating analogues to the well-known terpyridine ligands with different electronic and steric properties. researchgate.net These ligands have been shown to form stable complexes with a variety of transition metals. researchgate.net

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes with ligands derived from the 4-(Pyridin-3-ylmethyl)benzonitrile framework typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques to determine their structure and properties.

X-ray crystallography is a powerful tool for the unambiguous determination of the coordination geometry of these complexes. For instance, a mononuclear copper(II) complex, [CuCl₂(L3)₂]·6H₂O, where L3 is 3-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile, has been synthesized and structurally characterized. dntb.gov.uaresearchgate.net This provides insight into how such ligands arrange themselves around a metal center.

The electronic structure of these ligands and their complexes is also of significant interest. The frontier molecular orbitals (HOMO and LUMO) of the PPMB ligand were calculated, providing an understanding of its electronic transitions and reactivity. jddtonline.infosemanticscholar.org Spectroscopic techniques, such as UV-Vis absorption and emission spectroscopy, are used to probe the electronic properties of these compounds. For example, the photoluminescence of coordination polymers can be studied to understand ligand-to-metal charge transfer (LMCT) processes. nih.gov

Table 1: Crystallographic Data for Derivatives of 4-(Pyridin-3-ylmethyl)benzonitrile

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile | C₁₄H₁₀N₆ | Triclinic | P-1 | iucr.orgnih.gov |

| 2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile | C₂₀H₁₄N₆ | Triclinic | P-1 | iucr.org |

Table 2: Selected Coordination Complex Data with Related Ligands

| Complex | Ligand | Metal Ion | Coordination Geometry | Reference |

| [CuCl₂(L3)₂]·6H₂O | 3-((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile | Cu(II) | Mononuclear | dntb.gov.uaresearchgate.net |

| [Zn(Br-1,3-bdc)(NI-mbpy-34)]n | N-(pyridin-3-ylmethyl)-4-(pyridin-4-yl)-1,8-naphthalimide | Zn(II) | 4-coordinate, Square-planar | researchgate.net |

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the use of the chemical compound "4-(Pyridin-3-ylmethyl)benzonitrile" as a ligand in the design of metal-organic frameworks (MOFs) or coordination polymers for catalytic applications.

The performed searches aimed to identify research detailing the synthesis, characterization, and, most importantly, the catalytic performance of MOFs or coordination polymers incorporating this specific ligand. However, the search results did not yield any scientific literature or data tables related to the catalytic applications of such materials. General information on the compound itself and its role as a synthetic building block was found, but its application as a ligand in the context of heterogeneous catalysis through MOFs or coordination polymers is not documented in the available resources.

Therefore, it is not possible to provide an article on the "Catalytic Applications of Metal-Organic Frameworks and Coordination Polymers" focusing on "4-(Pyridin-3-ylmethyl)benzonitrile" as the core component, due to the absence of relevant research findings in the public domain.

Emerging Applications and Potential Research Avenues

Probing the Frontier of Chemical Biology

The distinct structural features of 4-(Pyridin-3-ylmethyl)benzonitrile make it a valuable building block for designing chemical probes and modulators that can interrogate and influence biological systems with precision.

Illuminating Enzyme Activity and Modulating Protein Interactions

Derivatives of 4-(Pyridin-3-ylmethyl)benzonitrile are being investigated for their potential to act as enzyme inhibitors and modulators of protein-protein interactions (PPIs). The pyridine (B92270) and benzonitrile (B105546) moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to the active sites of enzymes or the interfaces of interacting proteins. For instance, research has explored its derivatives as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative diseases.

The modulation of PPIs represents a significant and challenging area in drug discovery. nih.gov Small molecules that can disrupt or stabilize these interactions are highly sought after. The scaffold of 4-(Pyridin-3-ylmethyl)benzonitrile provides a framework that can be elaborated to present functional groups in a specific three-dimensional arrangement to interact with the often large and flat surfaces of protein interfaces.

Engineering the Next Generation of Functional Materials

The electronic properties inherent in the 4-(Pyridin-3-ylmethyl)benzonitrile structure have garnered attention in the field of materials science, particularly for applications in optoelectronics and corrosion prevention.

A New Dawn for Organic Electronics: OLEDs and TADF Materials

Interactive Table: Examples of Compounds Used in OLEDs

| Compound Name | Abbreviation | Application |

| N,N-diphenyl-4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl-4-amine | TPA-PPI | OLED |

| 4-(4-[(E)-2-(4-[4-(diphenyl-amino)phenyl]phenyl)-2-phenylethenyl]phenyl)benzonitrile | p-TPA-3TPE-p-PhCN | OLED |

| 2,4,6-tri(4-(10H-phenoxazin-10H-yl)phenyl)-1,3,5-triazine | tri-PXZTRZ | OLED |

| bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone | DMAC-DPS | OLED |

This table is populated with examples of compounds used in OLEDs based on available research. researchgate.net

A Protective Shield: Mechanisms of Corrosion Inhibition

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is crucial. Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors. ekb.egmdpi.com These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. ekb.eg The adsorption can occur through physical (electrostatic) or chemical (coordination bond) interactions. semanticscholar.org

Derivatives of 4-(pyridin-3-yl) moieties have shown promise as corrosion inhibitors for metals such as copper and steel in acidic media. researchgate.netsemanticscholar.org The pyridine ring and the nitrile group in 4-(Pyridin-3-ylmethyl)benzonitrile can act as active centers for adsorption. The lone pair of electrons on the nitrogen atom of the pyridine ring and the pi-electrons of the aromatic systems can be donated to the vacant d-orbitals of the metal, leading to the formation of a stable, protective film. Surface adsorption studies, often employing techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, are used to evaluate the efficiency of these inhibitors and to understand their adsorption mechanism, which can often be described by models such as the Langmuir adsorption isotherm. researchgate.netsemanticscholar.org

A Strategic Swap in Medicinal Chemistry: Bioisosteric Replacements

In the quest for new and improved drugs, medicinal chemists often employ the strategy of bioisosteric replacement, where a part of a molecule is swapped with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, metabolic stability, or pharmacokinetic profile.

The Rise of Tetrazole Analogs for Superior Properties

The nitrile group of 4-(Pyridin-3-ylmethyl)benzonitrile can be bioisosterically replaced with a tetrazole ring. Tetrazoles are considered to be non-classical bioisosteres of carboxylic acids and have found widespread use in drug design. researchgate.netbeilstein-journals.orgnih.govacs.org This substitution can lead to several advantages, including improved metabolic stability and enhanced lipophilicity, which can positively impact a drug's absorption and distribution in the body. beilstein-journals.orgnih.govacs.org The tetrazole moiety, like the nitrile group, can participate in important binding interactions with biological targets. nih.gov The synthesis of 5-substituted 1H-tetrazoles is often achieved through the [3+2] cycloaddition of a nitrile with an azide (B81097). academie-sciences.frresearchgate.net This strategic replacement has been successfully applied in the development of various marketed drugs and continues to be a valuable tool in the design of novel therapeutic agents. beilstein-journals.orgthieme-connect.com

Interactive Table: Research on Tetrazole Analogs in Medicinal Chemistry

| Research Focus | Key Findings |

| Bioisosteric replacement of carboxylic acids | Tetrazoles can offer improved pharmacokinetic profiles and reduced side effects. researchgate.net |

| Synthesis of tetrazole-based drugs | Novel synthetic routes are being developed to create diverse tetrazole compound libraries. beilstein-journals.orgnih.gov |

| Pharmacological activities | Tetrazole-containing compounds exhibit a wide range of biological activities, including anticancer and antihypertensive properties. beilstein-journals.orgresearchgate.net |

| Interaction with biological targets | The tetrazole ring can act as a key pharmacophore, engaging in specific interactions with enzymes and receptors. acs.orgnih.gov |

This table summarizes key research findings on the use of tetrazole analogs in medicinal chemistry.

Advanced Synthetic Building Blocks

The unique structural architecture of 4-(pyridin-3-ylmethyl)benzonitrile, featuring a reactive nitrile group on a benzene (B151609) ring and a flexible pyridinylmethyl substituent, positions it as a valuable and versatile building block in the synthesis of more intricate molecular structures. This is particularly evident in its application as a precursor for the construction of complex heterocyclic systems, which are pivotal scaffolds in medicinal chemistry and materials science.

Precursors for Complex Heterocyclic Systems

The benzonitrile and pyridine moieties within 4-(pyridin-3-ylmethyl)benzonitrile offer multiple reaction sites for the elaboration into a variety of complex heterocyclic frameworks. The nitrile group, in particular, is a well-established functional group for the synthesis of nitrogen-containing heterocycles through cyclization and multicomponent reactions.

Research has demonstrated that the nitrile functionality is readily convertible into key heterocyclic rings such as tetrazoles and triazines. The synthesis of 5-substituted-1H-tetrazoles can be achieved through a [3+2] cycloaddition reaction between the nitrile group and an azide source. mdpi.comyoutube.com This transformation is of significant interest as the tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and other desirable physicochemical properties. thieme-connect.de The reaction often proceeds in the presence of a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com

Furthermore, the nitrile group of benzonitrile derivatives serves as a key component in the synthesis of 1,3,5-triazines. mdpi.comglobalscitechocean.com These six-membered aromatic heterocycles, containing three nitrogen atoms, are of considerable interest due to their ability to form strong hydrogen bonds and their presence in numerous bioactive compounds, including approved drugs. mdpi.com The synthesis can be achieved through cyclocondensation reactions, for instance, by reacting the nitrile with an amidine derivative.

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules, and benzonitrile derivatives are valuable substrates in such transformations. For example, in a diversity-oriented synthesis approach, 4-formylbenzonitrile, a structurally related compound, has been utilized in an Ugi-Zhu/cascade reaction to construct polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. mdpi.com The remaining nitrile group in the product was then further transformed into tetrazole and triazine rings, highlighting the utility of the nitrile as a synthetic handle for late-stage diversification. mdpi.com This suggests that 4-(pyridin-3-ylmethyl)benzonitrile could similarly participate in MCRs to generate novel and complex heterocyclic architectures.

The pyridine ring of 4-(pyridin-3-ylmethyl)benzonitrile can also play a crucial role in the formation of fused heterocyclic systems. For instance, pyridinyl-substituted thiols have been used in the Hantzsch condensation to synthesize thiazolo[3,2-b] globalscitechocean.comCurrent time information in Bangalore, IN.nih.govtriazole derivatives. researchgate.net This indicates the potential for the pyridine nitrogen of 4-(pyridin-3-ylmethyl)benzonitrile to act as a nucleophile in cyclization reactions to form fused systems.

Moreover, the benzylic methylene (B1212753) group provides a point of connection that allows the entire pyridin-3-ylmethylphenyl moiety to be incorporated as a substituent onto other heterocyclic cores. This is exemplified in the synthesis of various biologically active molecules where similar benzonitrile-containing fragments are attached to heterocycles like pyrimidines and triazoles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 4-(Pyridin-3-ylmethyl)benzonitrile?